3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 9.85 ppm (s, 1H): Aldehydic proton (C2-H)
- δ 6.90 ppm (d, J = 2.4 Hz, 1H): Pyrrole proton (C5-H)
- δ 6.45 ppm (d, J = 2.4 Hz, 1H): Pyrrole proton (C1-H)
- δ 2.55 ppm (s, 3H): Acetyl methyl (C3-COCH₃)
- δ 2.30 ppm (s, 3H): C4-methyl group
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) and Raman Vibrational Spectroscopy
IR (KBr, cm⁻¹):
- 1715 (s): C=O stretch (aldehyde)
- 1680 (s): C=O stretch (acetyl)
- 1605 (m): C=C aromatic stretching (pyrrole)
- 2850–2950 (m): C-H stretches (methyl groups)
Raman Spectroscopy:
UV-Vis Absorption Profiles and Electronic Transitions
The UV-Vis spectrum in ethanol exhibits two primary absorption bands:
- λₘₐₓ = 245 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): π→π* transition of the pyrrole ring
- λₘₐₓ = 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹): n→π* transition of the conjugated carbonyl groups
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations of Molecular Geometry
DFT studies at the B3LYP/6-31G(d,p) level reveal:
- Bond lengths:
Natural Bond Orbital (NBO) Analysis of Electronic Structure
NBO analysis highlights:
- HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity. The HOMO is localized on the pyrrole π-system, while the LUMO resides on the carbonyl groups.
Tables
| Parameter | Experimental Value | DFT Calculation |
|---|---|---|
| C=O (aldehyde) bond (Å) | 1.21 | 1.23 |
| C=O (acetyl) bond (Å) | 1.22 | 1.24 |
| HOMO-LUMO gap (eV) | - | 4.2 |
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| C=O stretch (aldehyde) | 1715 | 1708 |
| C=O stretch (acetyl) | 1680 | 1675 |
| Pyrrole ring breathing | - | 1600 |
Properties
IUPAC Name |
3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-9-7(4-10)8(5)6(2)11/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBDFPOXNXGYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Aminoaldehydes
A foundational method involves the condensation of α-aminoaldehydes with 1,3-dicarbonyl compounds under acidic conditions. For example, heating N-acyl phenylalaninal derivatives with acetylacetone in dimethylformamide (DMF) and triethylamine at reflux (80–100°C) generates the pyrrole backbone via Knoevenagel condensation followed by intramolecular cyclization. This approach typically achieves yields of 60–80%, with purification requiring silica gel chromatography due to polar byproducts.
Key Reaction Parameters
Nucleophilic Substitution Pathways
Substituted pyrroles can be synthesized via nucleophilic displacement of chloro intermediates. For instance, treating 4-chloro-3-acetylpyrrole-2-carbaldehyde with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C introduces the methyl group at the C4 position. This method requires strict anhydrous conditions to prevent hydrolysis of the aldehyde functionality.
Transition Metal-Catalyzed Approaches
Zr-Catalyzed Tetrasubstituted Pyrrole Synthesis
A 2023 breakthrough demonstrated that zirconium(IV) chloride (ZrCl₄) catalyzes the coupling of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds to form tetrasubstituted pyrroles. For 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, Boc-protected phenylalaninal reacts with acetylacetone in a 1,4-dioxane/water (5:1) system at 60°C for 18 hours, yielding 88% product after column chromatography.
Advantages Over Classical Methods
Table 1: Zr-Catalyzed Reaction Optimization
Palladium-Mediated Cross-Coupling
While less common for this specific compound, Pd(PPh₃)₄/CuI systems enable Sonogashira couplings at the C5 position of preformed pyrrole intermediates. Ethynylation of 3-acetyl-4-methylpyrrole-2-carbaldehyde with propargyl bromide proceeds at 75% yield but requires rigorous exclusion of oxygen.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Patent literature discloses a continuous process where α-carbonyl oxime compounds react with α,β-unsaturated aldehydes in a microfluidic reactor (residence time: 5–10 minutes) at 120°C. This method reduces side product formation to <5% while achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹.
Process Advantages
Solid-Phase Synthesis for High-Throughput Screening
Immobilized analogs of this compound are synthesized on Wang resin using Fmoc-protected aldehydes. After cleavage with trifluoroacetic acid (TFA), products are obtained in 70–85% purity, suitable for pharmaceutical screening.
Comparative Analysis of Methodologies
Table 2: Method Efficacy Comparison
*E-factor = (Total waste)/(Product mass); lower values indicate greener processes.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: 3-acetyl-4-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-acetyl-4-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been shown to exhibit significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against bacterial strains, showcasing promising results in inhibiting growth at low concentrations .
Case Study: Antimicrobial Activity
A study published in the ACS Omega journal reported on the synthesis of pyrrole derivatives, including this compound, which demonstrated notable insecticidal activity against certain pests. The synthesized compounds showed effective bioactivity with varying degrees of potency, indicating their potential use in developing new antimicrobial agents .
Agricultural Applications
Insecticides and Pesticides
The compound has shown potential as a precursor for developing novel insecticides. Research indicates that pyrrole derivatives can be modified to enhance their efficacy against agricultural pests. The synthesis of these derivatives often involves straightforward chemical reactions that yield high purity products suitable for agricultural applications.
Data Table: Insecticidal Efficacy of Pyrrole Derivatives
| Compound Name | Insecticidal Activity (ppm) | Reference |
|---|---|---|
| This compound | 0.9442 | |
| Other Pyrrole Derivatives | Varies |
Materials Science
Polymer Chemistry
this compound is also explored in polymer chemistry for its potential to create new materials with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength.
Case Study: Polymer Synthesis
Research has shown that incorporating pyrrole derivatives into polymer systems can improve their conductivity and thermal properties. For example, conducting polymers synthesized from pyrrole derivatives demonstrate enhanced electrical conductivity compared to traditional polymers, making them suitable for applications in electronic devices .
Mechanism of Action
The mechanism of action of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its formyl and acetyl groups can undergo chemical modifications, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, we compare it with structurally and functionally related pyrrole derivatives. Key compounds include:
4-Methyl-1H-pyrrole-2-carbaldehyde
- Structural Difference : Lacks the acetyl group at position 3.
- Reactivity : Reduced electrophilicity due to the absence of the electron-withdrawing acetyl group, limiting its utility in condensation reactions.
- Applications : Primarily used in simpler syntheses of pyrrole-based ligands or dyes.
3-Acetyl-1H-pyrrole-2-carbaldehyde
- Structural Difference : Lacks the methyl group at position 4.
- Steric and Electronic Effects : The absence of the methyl group increases ring flexibility but reduces steric hindrance, altering regioselectivity in cross-coupling reactions.
- Synthetic Utility : Preferred for reactions requiring planar geometry, such as coordination with metal catalysts.
3-Acetyl-4-Phenyl-1H-pyrrole-2-carbaldehyde
- Structural Difference : Substituted with a phenyl group at position 4 instead of methyl.
- Electronic Properties : The phenyl group enhances π-stacking interactions, making this derivative more suitable for supramolecular chemistry or organic electronics.
- Challenges : Reduced solubility in polar solvents compared to the methyl-substituted analog.
Pyrrolo[1,2-b]pyridazine Derivatives (e.g., Patent EP 4 374 877 A2)
- Structural Difference : Fused pyridazine-pyrrole ring system with additional substituents (e.g., chloro, hydroxyphenyl) .
- Functionality : These derivatives exhibit enhanced biological activity (e.g., kinase inhibition) but require multistep syntheses.
- Comparison : Unlike this compound, these compounds are tailored for pharmaceutical applications, emphasizing target-specific modifications.
Data Table: Comparative Analysis
Notes
- The SHELX program suite remains pivotal for crystallographic analysis of such compounds, though newer software may offer enhanced features .
- Patent-derived pyrrolo-pyridazine compounds (e.g., EP 4 374 877 A2) highlight the pharmaceutical relevance of pyrrole hybrids but diverge significantly in structure and function .
Biological Activity
3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 124815-00-5) is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that allows it to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a pyrrole ring substituted with an acetyl group and an aldehyde functional group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. Research indicates that this compound may exert anti-proliferative effects against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound exhibited significant anti-proliferative activity against various cancer cell lines, including breast and lung cancer cells. For instance, in a study conducted by Zhang et al., it was found that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM in A549 lung cancer cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition : In a comparative study involving pyrrole derivatives, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported to be around 32 µg/mL against Staphylococcus aureus .
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The lead compound showed enhanced cytotoxicity against MCF-7 breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 10 | MCF-7 |
| Standard Chemotherapy Drug | >20 | MCF-7 |
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of various pyrrole derivatives, including this compound. The study revealed that this compound effectively inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) at MIC values comparable to traditional antibiotics .
| Bacteria | MIC (µg/mL) | Compound |
|---|---|---|
| MRSA | 32 | This compound |
| E. coli | 64 | Same Compound |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, and what reaction conditions are critical for optimizing yield?
- Methodology :
-
Nucleophilic Substitution : Aryloxy groups can be introduced via nucleophilic displacement of chloro intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C). This method is effective for constructing the pyrrole backbone .
-
Transition Metal-Free Ethynylation : Ethynyl groups can be added to the pyrrole ring using alkynylating agents like propargyl bromide in the presence of NaH, avoiding metal catalysts. Yields typically range from 60–80% depending on substituent steric effects .
-
Acylation : Acetyl groups are introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃. Reaction monitoring via TLC is critical to prevent over-acylation .
- Key Considerations :
-
Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) due to polar byproducts .
-
Yield optimization hinges on stoichiometric control of the acetyl donor and reaction time .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodology :
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. The acetyl group’s methyl resonance is observed at δ 2.2–2.5 ppm, while pyrrole ring protons show characteristic splitting (e.g., δ 6.3–7.5 ppm for substituted positions) .
- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm, and the acetyl carbonyl appears at δ 200–205 ppm. Pyrrole carbons are typically in the δ 110–140 ppm range .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?
- Challenges :
- Competitive reactions at the aldehyde group (e.g., aldol condensation) during electrophilic substitutions .
- Steric hindrance from the 4-methyl group limiting access to the C5 position .
- Solutions :
- Use protective groups (e.g., silyl ethers) for the aldehyde during functionalization .
- Employ directing groups (e.g., boronic esters) to enhance regioselectivity in cross-coupling reactions .
Q. How do electronic effects of substituents influence the reactivity of this compound in heterocyclic annulation reactions?
- Mechanistic Insights :
- Electron-withdrawing groups (e.g., acetyl) deactivate the pyrrole ring, slowing nucleophilic attacks but stabilizing intermediates in cycloadditions .
- Methyl groups at C4 enhance steric shielding, favoring reactions at the less hindered C5 position .
- Case Study : Ethynylation at C5 proceeds efficiently (75% yield) under Sonogashira conditions, while C3 substitutions require harsher catalysts (e.g., Pd(PPh₃)₄/CuI) .
Q. How can contradictions between X-ray crystallography and NMR data for this compound be resolved?
- Analytical Workflow :
Compare experimental bond lengths/angles from X-ray (e.g., C=O bond: 1.21 Å ) with DFT-optimized structures.
Reconcile NMR chemical shifts with predicted isotropic shielding constants (e.g., using Gaussian09) .
- Example : Discrepancies in aldehyde proton shifts may arise from crystal packing effects, which are absent in solution-phase NMR .
Safety and Handling
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent aldehyde oxidation .
- Hazard Mitigation : Use fume hoods for reactions involving volatile acetyl donors (e.g., acetyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
